molecular formula C17H18F3NO4 B6348403 4-[2-(Trifluoromethyl)benzoyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid CAS No. 1326812-11-6

4-[2-(Trifluoromethyl)benzoyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid

Cat. No. B6348403
CAS RN: 1326812-11-6
M. Wt: 357.32 g/mol
InChI Key: FATZCFUDGRSHTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-(Trifluoromethyl)benzoyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid (TFMB-OAASD-COOH) is a trifluoromethylated carboxylic acid that has been used in a variety of scientific research applications. It is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. TFMB-OAASD-COOH has been studied for its potential applications in biochemistry, physiology, and organic chemistry.

Scientific Research Applications

TFMB-OAASD-COOH has been used in a variety of scientific research applications. It has been used as a starting material in the synthesis of a variety of pharmaceuticals, agrochemicals, and other organic compounds. It has also been studied for its potential applications in biochemistry, physiology, and organic chemistry. TFMB-OAASD-COOH has been used as a substrate in enzyme-catalyzed reactions, as well as a tool to study enzyme kinetics and mechanism of action. It has also been used to study the effects of trifluoromethylation on the properties of organic compounds.

Mechanism of Action

The mechanism of action of TFMB-OAASD-COOH is not well understood. However, it is believed that the trifluoromethyl group of the compound interacts with enzymes to form a covalent bond. This covalent bond is then broken when the enzyme catalyzes the reaction, allowing the desired product to be formed.
Biochemical and Physiological Effects
The biochemical and physiological effects of TFMB-OAASD-COOH are not well understood. However, it is believed that the trifluoromethyl group of the compound may interact with proteins and other molecules in the body, leading to changes in biochemical and physiological processes. It is also possible that TFMB-OAASD-COOH may interact with enzymes and other proteins in the body, leading to changes in their activity.

Advantages and Limitations for Lab Experiments

TFMB-OAASD-COOH has several advantages for use in lab experiments. It is relatively easy to synthesize, and it is a stable compound that can be stored for extended periods of time. Additionally, it is relatively non-toxic, making it safe to use in experiments. However, there are some limitations to its use in lab experiments. For example, it is a relatively expensive compound, and it may require special handling procedures due to its trifluoromethyl group.

Future Directions

There are several potential future directions for the use of TFMB-OAASD-COOH. It could be used in the synthesis of more complex organic compounds, such as pharmaceuticals and agrochemicals. It could also be used to study the effects of trifluoromethylation on the properties of organic compounds. Additionally, it could be used to study the biochemical and physiological effects of trifluoromethylation on proteins and other molecules in the body. Finally, it could be used to study the mechanism of action of enzymes and other proteins in the body.

Synthesis Methods

TFMB-OAASD-COOH can be synthesized using a variety of methods. One method involves the reaction of trifluoromethylbenzoyl chloride with 1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid (OAASD-COOH) in the presence of a base, such as triethylamine. This reaction yields the desired product in good yields. Other methods of synthesis include the reaction of trifluoromethylbenzoyl chloride with 1-oxa-4-azaspiro[4.5]decane-3-carboxylic anhydride, or the reaction of trifluoromethylbenzoyl chloride with 1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid ester.

properties

IUPAC Name

4-[2-(trifluoromethyl)benzoyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3NO4/c18-17(19,20)12-7-3-2-6-11(12)14(22)21-13(15(23)24)10-25-16(21)8-4-1-5-9-16/h2-3,6-7,13H,1,4-5,8-10H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FATZCFUDGRSHTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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